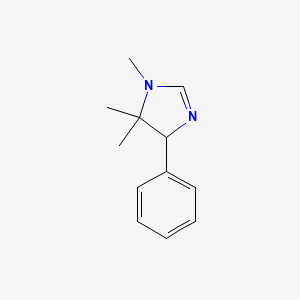
1,5,5-Trimethyl-4-phenyl-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,5-Trimethyl-4-phenyl-4,5-dihydro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5-Trimethyl-4-phenyl-4,5-dihydro-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization, yielding the desired imidazole derivative .
Another method involves the use of commercially available amidines and ketones, which undergo a rearrangement reaction under transition-metal-free conditions to form the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,5,5-Trimethyl-4-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the imidazole ring, leading to the formation of dihydro or tetrahydro derivatives.
Substitution: Substitution reactions can introduce different functional groups onto the imidazole ring, enhancing its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce dihydroimidazoles.
Applications De Recherche Scientifique
1,5,5-Trimethyl-4-phenyl-4,5-dihydro-1H-imidazole has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,5,5-Trimethyl-4-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing enzymatic activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting essential metabolic pathways in microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzyl-4,5-dihydro-1H-imidazole: Another imidazole derivative with a benzyl group instead of a phenyl group.
1,3-Dimesitylimidazolidinium chloride: A related compound with two mesityl groups attached to the imidazole ring.
Uniqueness
1,5,5-Trimethyl-4-phenyl-4,5-dihydro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a phenyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
90265-98-8 |
|---|---|
Formule moléculaire |
C12H16N2 |
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
1,5,5-trimethyl-4-phenyl-4H-imidazole |
InChI |
InChI=1S/C12H16N2/c1-12(2)11(13-9-14(12)3)10-7-5-4-6-8-10/h4-9,11H,1-3H3 |
Clé InChI |
OMGVBWHUBNNHAH-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(N=CN1C)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[2-(4-Ethoxyphenyl)-2-methylpropoxy]methyl}-2-methyl-1,1'-biphenyl](/img/structure/B14362029.png)
![[(Butylsulfanyl)methylidene]propanedinitrile](/img/structure/B14362032.png)
![N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-histidine](/img/structure/B14362039.png)
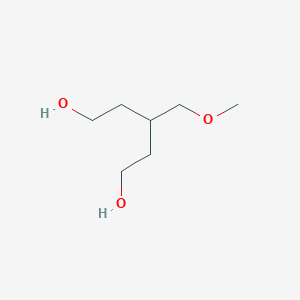
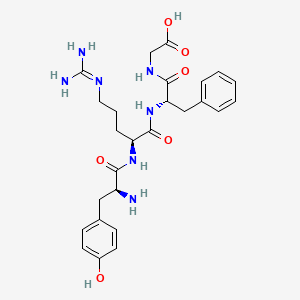
![2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14362059.png)
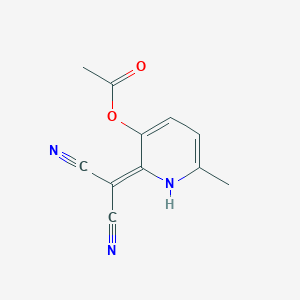
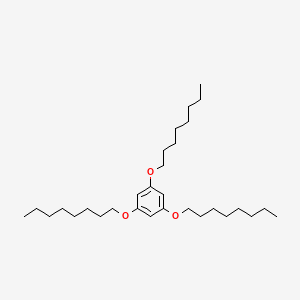
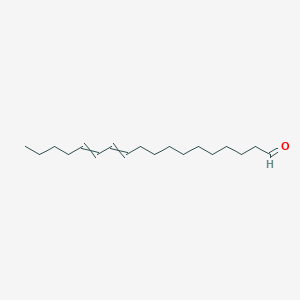
![2-(dimethylamino)-N-[4-[[2-(dimethylamino)acetyl]amino]phenyl]acetamide](/img/structure/B14362102.png)

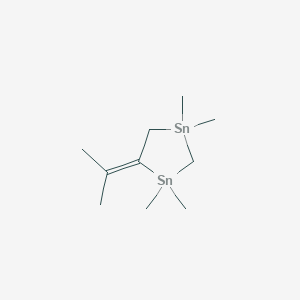

![2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate](/img/structure/B14362134.png)
